1,6-diethyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
1,6-diethyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds have been reported to show a broad range of biological activities
Mode of Action
Imidazole derivatives have been reported to show various biological activities, suggesting that they interact with their targets in a way that modulates biological processes . More research is needed to elucidate the specific interactions between 1,6-diethyl-1H-imidazo[1,2-b]pyrazole and its targets.
Biochemical Pathways
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that this compound may have good bioavailability. More research is needed to confirm this.
Result of Action
Imidazole derivatives have been reported to exhibit various biological activities, suggesting that they have significant effects at the molecular and cellular levels
Action Environment
The solubility of imidazole derivatives in aqueous media can be significantly improved by substituting the indole ring with a 1h-imidazo[1,2-b]pyrazole This suggests that the action of this compound may be influenced by the solvent environment
Biochemical Analysis
Biochemical Properties
1,6-diethyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit selective functionalization, which allows it to form stable complexes with metal ions and other electrophiles . These interactions are essential for its biological activity, as they enable the compound to modulate enzyme activity and protein function. For example, this compound has been reported to interact with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, thereby modulating their activity . For instance, this compound can inhibit or activate enzymes by forming stable complexes with their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered patterns of gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under various experimental conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models. These studies have shown that prolonged exposure to this compound can lead to sustained changes in cell signaling pathways, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing cell proliferation and reducing inflammation . At higher doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes involved in the synthesis and degradation of metabolites. For example, this compound has been shown to interact with enzymes in the glycolytic pathway, leading to changes in the levels of glucose and other intermediates . Additionally, this compound can affect the production of energy by influencing the activity of enzymes in the mitochondrial respiratory chain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by specialized transporters, allowing it to accumulate in specific cellular compartments . Once inside the cell, this compound can bind to various proteins, influencing its localization and activity . The distribution of this compound within tissues is also influenced by its interactions with extracellular matrix components and other binding partners .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function . This compound can be targeted to specific compartments or organelles within the cell through the presence of targeting signals or post-translational modifications . For example, this compound has been found to localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be directed to the mitochondria, where it can influence energy production and metabolic activity .
Properties
IUPAC Name |
1,6-diethylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-8-7-9-11(4-2)5-6-12(9)10-8/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULHONNVRINJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.